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Compound of Interest

Compound Name: 2,3,4-Trimethyl-3-pentanol

Cat. No.: B156913 Get Quote

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and spectroscopic characterization of 2,3,4-trimethyl-3-pentanol. The

information is intended for researchers, scientists, and professionals in the field of drug

development and organic chemistry.

Chemical Identity and Physical Properties
2,3,4-Trimethyl-3-pentanol, a tertiary alcohol, is also known by synonyms such as 1,1-

Diisopropylethanol and Diisopropylmethylcarbinol.[1][2] It is classified as a tertiary alcohol

because the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other

carbon atoms.[1][3] This branched structure consists of a five-carbon pentane chain with

methyl groups at the second, third, and fourth positions.[1] It typically appears as a colorless to

light brown or yellow liquid with a characteristic fruity odor and has limited solubility in water but

is soluble in organic solvents.[1][2]

Table 1: Chemical Identifiers for 2,3,4-Trimethyl-3-pentanol
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Identifier Value

IUPAC Name 2,3,4-trimethylpentan-3-ol

CAS Number 3054-92-0[4]

Molecular Formula C₈H₁₈O[4]

Molecular Weight 130.23 g/mol [2][5]

InChI
InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-

7,9H,1-5H3[1][4]

InChIKey PLSMHHUFDLYURK-UHFFFAOYSA-N[1][4]

SMILES CC(C)C(C)(O)C(C)C[1]

Table 2: Physicochemical Properties of 2,3,4-Trimethyl-3-pentanol

Property Value

Boiling Point 78 °C @ 46.00 mm Hg[2][5]

Density 0.846 - 0.850 g/cm³

Refractive Index 1.433 - 1.438

Flash Point 122.00 °F (TCC)

logP (o/w) 2.27

Synthesis Protocol
A common and effective method for the synthesis of tertiary alcohols such as 2,3,4-trimethyl-
3-pentanol is the Grignard reaction. This involves the reaction of a Grignard reagent with a

suitable ketone.

Experimental Protocol: Grignard Synthesis of 2,3,4-
Trimethyl-3-pentanol
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Objective: To synthesize 2,3,4-trimethyl-3-pentanol from 2,4-dimethyl-3-pentanone and

methylmagnesium bromide.

Materials:

2,4-dimethyl-3-pentanone

Methylmagnesium bromide (3.0 M solution in diethyl ether)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Addition funnel

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Rotary evaporator

Procedure:

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir

bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream

of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

Reagent Addition: 2,4-dimethyl-3-pentanone (1 equivalent) is dissolved in anhydrous diethyl

ether and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.
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Grignard Reaction: Methylmagnesium bromide solution (1.1 equivalents) is added dropwise

from the addition funnel to the stirred solution of the ketone over a period of 30 minutes. After

the addition is complete, the reaction mixture is allowed to warm to room temperature and

then gently refluxed for 1 hour.

Quenching: The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow,

dropwise addition of a saturated aqueous solution of ammonium chloride.

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is

separated and extracted twice with diethyl ether. The organic layers are combined.

Washing and Drying: The combined organic layer is washed with brine, dried over anhydrous

magnesium sulfate, and filtered.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by fractional distillation to yield pure 2,3,4-
trimethyl-3-pentanol.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:

Sample Preparation: A small amount of purified 2,3,4-trimethyl-3-pentanol is dissolved in

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Key parameters

include a spectral width of 15 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy Protocol:

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy is used.
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Instrumentation: A 75 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).

Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. Key parameters

include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number

of scans to achieve a good signal-to-noise ratio (typically >1024).

Infrared (IR) Spectroscopy
FTIR Spectroscopy Protocol:

Sample Preparation: A drop of the neat liquid sample of 2,3,4-trimethyl-3-pentanol is
placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin

film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background

spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Protocol:

Sample Introduction: A dilute solution of 2,3,4-trimethyl-3-pentanol in a volatile organic

solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via

a gas chromatograph (GC-MS) for separation and introduction.

Instrumentation: A mass spectrometer equipped with an electron ionization source.

Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass

spectrum is scanned over a mass-to-charge (m/z) range of, for example, 40-200 amu.

Safety and Handling
2,3,4-Trimethyl-3-pentanol is a flammable liquid and vapor. It is harmful if swallowed.[2]

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat,

should be worn when handling this chemical. All work should be conducted in a well-ventilated

fume hood.
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Chemical Structure Visualization
Caption: Chemical structure of 2,3,4-trimethyl-3-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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